molecular formula C27H49N3O7P+ B015569 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS No. 60438-73-5

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine

Cat. No.: B015569
CAS No.: 60438-73-5
M. Wt: 575.7 g/mol
InChI Key: CDTKXKMMWVIQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is a synthetic chromogenic analog of sphingomyelin. It is primarily used as a substrate for measuring the activity of acid sphingomyelinase, an enzyme involved in the metabolism of sphingomyelin. This compound is particularly useful for selective assays of brain sphingomyelinase without interference from neutral sphingomyelinase .

Mechanism of Action

Target of Action

The primary target of HDANPPcholine is sphingomyelinase , an enzyme involved in the metabolism of sphingomyelin . Sphingomyelinase catalyzes the hydrolysis of sphingomyelin, a type of sphingolipid found in animal cell membranes, into phosphocholine and ceramide .

Mode of Action

HDANPPcholine interacts with its target, sphingomyelinase, by serving as a synthetic chromogenic analog of sphingomyelin . This means that it mimics the structure of sphingomyelin and can be recognized and processed by sphingomyelinase. The interaction between HDANPPcholine and sphingomyelinase results in the production of ceramide and phosphocholine .

Biochemical Pathways

The interaction of HDANPPcholine with sphingomyelinase affects the sphingolipid metabolism pathway . The downstream effects of this interaction include the production of ceramide, a bioactive lipid that plays a crucial role in cell signaling pathways related to growth, differentiation, senescence, and apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s stability at -20°C indicates that it may have a relatively long half-life .

Result of Action

The action of HDANPPcholine results in the inhibition of neoplastic cell growth in vitro . It also inhibits Protein Kinase C , an enzyme involved in regulating cell growth and differentiation. These effects suggest that HDANPPcholine may have potential therapeutic applications in the treatment of cancer .

Action Environment

The action, efficacy, and stability of HDANPPcholine can be influenced by various environmental factors. For instance, its stability at -20°C suggests that it may be sensitive to temperature . Additionally, its solubility in methanol indicates that its action and bioavailability may be affected by the solvent environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine involves the following steps:

    Acylation: Hexadecanoic acid is reacted with 4-nitroaniline to form 4-nitro-N-hexadecanoylaniline.

    Phosphorylation: The resulting compound is then phosphorylated using phosphoryl chloride to yield 2-hexadecanoylamino-4-nitrophenylphosphoryl chloride.

    Choline Addition: Finally, the phosphoryl chloride derivative is reacted with choline to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield hexadecanoic acid, 4-nitroaniline, and phosphorylcholine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phosphorylcholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Hexadecanoic acid, 4-nitroaniline, and phosphorylcholine.

    Reduction: 2-Hexadecanoylamino-4-aminophenylphosphorylcholine.

    Substitution: Derivatives of this compound with different substituents on the phosphorylcholine group.

Scientific Research Applications

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Hexadecanoylamino-4-aminophenylphosphorylcholine: A reduced form of the compound with an amino group instead of a nitro group.

    2-Hexadecanoylamino-4-nitrophenylphosphorylcholine derivatives: Compounds with different substituents on the phosphorylcholine group.

Uniqueness

This compound is unique due to its specific use as a chromogenic analog of sphingomyelin. It allows for selective measurement of acid sphingomyelinase activity without interference from neutral sphingomyelinase, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTKXKMMWVIQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209181
Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60438-73-5
Record name Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60438-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Reactant of Route 2
Reactant of Route 2
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Reactant of Route 3
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Reactant of Route 4
Reactant of Route 4
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Reactant of Route 5
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Reactant of Route 6
Reactant of Route 6
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Customer
Q & A

Q1: What is the significance of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in the context of Niemann-Pick disease?

A: Niemann-Pick disease is characterized by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin in various tissues. this compound serves as a chromogenic analog of sphingomyelin. [] This means it can be broken down by acid sphingomyelinase, and the resulting product can be easily detected through color change. This property makes it valuable for diagnosing Niemann-Pick disease. Extracts from individuals with Niemann-Pick disease Type A show no activity against this compound, while heterozygotes and those with Type C exhibit intermediate levels of activity. [] This difference in activity allows for the identification of both patients and carriers of the disease.

Q2: How does this compound compare to traditional methods of measuring sphingomyelinase activity?

A: Prior to the use of this compound, measuring sphingomyelinase activity relied on radiolabeled sphingomyelin. [] These radiolabeled materials are expensive and require specialized laboratory equipment for handling and detection. In contrast, this compound offers a safer, more cost-effective, and accessible alternative. Its chromogenic nature allows for direct visualization of enzyme activity, eliminating the need for radioactivity and specialized equipment. [] This makes it a more practical option for wider use in research and clinical settings.

Q3: Beyond Niemann-Pick disease, are there other potential applications for this compound in research?

A: While primarily recognized for its role in Niemann-Pick disease diagnosis, this compound also serves as a valuable tool for studying acid sphingomyelinase itself. Researchers have used this compound to purify and characterize the enzyme from rat liver. [] By analyzing how effectively purified acid sphingomyelinase breaks down this compound, scientists can determine the enzyme's activity levels and gain insights into its kinetic properties. [] This information contributes to a deeper understanding of acid sphingomyelinase's role in various cellular processes and potential implications in other diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.